molecular formula C13H24N2O3 B12278751 Tert-butyl 3-morpholinocyclobutylcarbamate

Tert-butyl 3-morpholinocyclobutylcarbamate

Cat. No.: B12278751
M. Wt: 256.34 g/mol
InChI Key: FULDASUWBJXEIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-morpholinocyclobutylcarbamate is a synthetic carbamate derivative featuring a cyclobutane ring substituted with a morpholine moiety and protected by a tert-butoxycarbonyl (Boc) group. The Boc group is widely used as a protective group for amines due to its stability under basic and nucleophilic conditions but labile under acidic conditions. The morpholine ring contributes to solubility and hydrogen-bonding capacity, which may enhance bioavailability in drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-morpholinocyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-morpholinocyclobutanone. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-morpholinocyclobutylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the cyclobutyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-morpholinocyclobutylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholinocyclobutylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, binding to receptor sites, or altering cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 3-morpholinocyclobutylcarbamate and two analogs from the provided evidence:

Parameter This compound tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-Butyl N-(3-fluorocyclohexyl)carbamate
Molecular Formula Not explicitly provided (hypothetical: C₁₄H₂₆N₂O₃) C₁₇H₂₅NO₄ C₁₁H₂₀FNO₂
Molecular Weight ~294.4 g/mol (estimated) 307.4 g/mol 217.3 g/mol
Core Ring Structure Cyclobutane Pyrrolidine Cyclohexane
Key Substituents Morpholine, Boc group Hydroxymethyl, 4-methoxyphenyl, Boc group Fluorine, Boc group
Functional Groups Ether (morpholine), carbamate Alcohol, ether (methoxy), carbamate Fluorine, carbamate
Applications Hypothetical: Drug intermediate, PROTACs Laboratory R&D (exact use unspecified) Medicinal chemistry (e.g., kinase inhibitors)
Stability Likely stable under basic conditions Stable under recommended storage No data provided
Hazards Not determined No known hazards No transport hazards reported

Key Observations :

Ring Size and Strain: The cyclobutane ring in the target compound introduces higher steric strain compared to the pyrrolidine (5-membered) and cyclohexane (6-membered) rings in analogs. This strain may affect conformational flexibility and reactivity in synthetic pathways.

Synthetic Utility :

  • The Boc group in all three compounds facilitates amine protection, but its cleavage kinetics may vary based on adjacent substituents. For example, electron-withdrawing groups (e.g., fluorine) could alter acid sensitivity.

Research Findings and Limitations

  • Pharmacological Potential: Morpholine-containing compounds are prevalent in kinase inhibitors (e.g., GSK-3β inhibitors), suggesting that this compound could serve as a scaffold for similar targets.
  • Stability Data Gaps: No direct studies on the hydrolysis or thermal stability of the target compound are available. Analog data () indicate stability under standard storage, but cyclobutane’s strain may predispose it to ring-opening reactions under harsh conditions.

Biological Activity

Tert-butyl 3-morpholinocyclobutylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its effects.

Chemical Structure and Synthesis

This compound has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} with a molecular weight of approximately 200.28 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative, which may include protection and cyclization steps to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it could affect metabolic pathways involved in drug metabolism and disease processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. A study identified morpholino derivatives with significant inhibitory effects on this pathogen, suggesting that modifications in structure can enhance activity against drug-resistant strains .

In Vitro Activity Profile

The following table summarizes the in vitro activity profile of selected analogs related to this compound:

CompoundMIC (H37Rv)Vero CytotoxicityLLEPFIKinetic Solubility
This compoundTBDTBDTBDTBDTBD
Morpholino-thiophene derivative0.72 ± 0.30>100 μM4.24>250 μM

Note: MIC = Minimum Inhibitory Concentration; LLE = Lipophilic Ligand Efficiency; PFI = Pharmacokinetic Factor.

Case Studies

  • Antitubercular Activity : A study evaluating various morpholino compounds found that certain derivatives showed promising antitubercular activity with low cytotoxicity profiles, indicating their potential for development into therapeutic agents against resistant M. tuberculosis strains .
  • Structure-Activity Relationship (SAR) : Modifications to the primary amide group in related compounds have been shown to impact both potency and stability, highlighting the importance of structural optimization in drug design . For example, replacing the amide with an ester led to a loss of activity, suggesting that the amide group is crucial for binding to the target.

Properties

IUPAC Name

tert-butyl N-(3-morpholin-4-ylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-8-11(9-10)15-4-6-17-7-5-15/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULDASUWBJXEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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